molecular formula C11H15NO2S B493326 N-(2-Butenyl)-p-toluenesulfonamide CAS No. 78388-17-7

N-(2-Butenyl)-p-toluenesulfonamide

Cat. No.: B493326
CAS No.: 78388-17-7
M. Wt: 225.31g/mol
InChI Key: GVERFQMCBZLDGJ-ONEGZZNKSA-N
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Description

N-(2-Butenyl)-p-toluenesulfonamide is a chemical reagent that serves as a valuable building block in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocycles . Its primary research value lies in its use in transition-metal-catalyzed reactions, such as palladium-catalyzed oxidative cyclizations, to assemble complex molecular structures like 3-pyrrolin-2-ones . This process involves intermolecular aminopalladation and subsequent migratory insertion, demonstrating the compound's utility in facilitating C–N and C–C bond-forming events . The sulfonamide group acts as a key functional handle that can direct metal catalysts and influence the course of reactions. Researchers also employ this compound in cobalt-catalyzed tandem cyclizations initiated by directed C–H activation, leading to synthetically valuable pyrrolidine derivatives . The reactivity of this compound is characterized by the interplay between the unsaturated butenyl chain and the electron-withdrawing sulfonamide group, making it a versatile intermediate for exploring novel synthetic pathways and developing new methodologies in chemical synthesis.

Properties

CAS No.

78388-17-7

Molecular Formula

C11H15NO2S

Molecular Weight

225.31g/mol

IUPAC Name

N-[(E)-but-2-enyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C11H15NO2S/c1-3-4-9-12-15(13,14)11-7-5-10(2)6-8-11/h3-8,12H,9H2,1-2H3/b4-3+

InChI Key

GVERFQMCBZLDGJ-ONEGZZNKSA-N

SMILES

CC=CCNS(=O)(=O)C1=CC=C(C=C1)C

Isomeric SMILES

C/C=C/CNS(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CC=CCNS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

1.1. Palladium-Catalyzed Reactions

One of the notable applications of N-(2-Butenyl)-p-toluenesulfonamide is in palladium-catalyzed cascade reactions. For instance, it has been utilized in the synthesis of dihydropyrroles through the reaction with benzyl halides. The process involves a palladium-catalyzed cyclization-coupling mechanism that yields complex cyclic structures, demonstrating its utility in generating valuable intermediates for pharmaceuticals .

1.2. Mitsunobu Reaction

This compound can be employed in Mitsunobu reactions, which are crucial for forming amines from alcohols. This reaction allows for the coupling of various alcohols with sulfonamides to produce sulfonyl-protected amines, which are important intermediates in drug development .

Medicinal Chemistry

2.1. Antiviral Activity

Research has indicated that derivatives of this compound exhibit antiviral properties. For example, compounds derived from this sulfonamide have shown effectiveness against certain strains of viruses, suggesting potential applications in antiviral drug development .

2.2. Anti-Cancer Research

Studies have explored the potential anti-cancer effects of sulfonamide derivatives, including this compound. These compounds may inhibit specific pathways involved in tumor growth and proliferation, making them candidates for further investigation in cancer therapy .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application AreaDescriptionKey Findings
Chemical SynthesisUsed in palladium-catalyzed reactions and Mitsunobu reactionsEffective in synthesizing dihydropyrroles and sulfonyl-protected amines
Medicinal ChemistryPotential antiviral and anti-cancer propertiesShows efficacy against viral strains and tumor growth inhibition

Case Studies

4.1. Dihydropyrrole Synthesis

A study demonstrated the successful use of this compound in synthesizing dihydropyrroles via a palladium-catalyzed reaction with benzyl halides. The reaction conditions included heating at elevated temperatures, leading to high yields of the desired cyclic products .

4.2. Antiviral Activity Assessment

In another investigation, derivatives of this compound were screened for antiviral activity against influenza viruses. The results indicated a significant reduction in viral replication, highlighting its potential as a lead compound for antiviral drug development .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N-(2-Butenyl)-p-toluenesulfonamide with structurally related sulfonamides, highlighting substituent effects on physical properties, reactivity, and applications:

Compound Name Substituent(s) Key Properties/Applications References
This compound 2-Butenyl (-CH₂CH₂CH=CH₂) Conformational complexity in NMR; used in metathesis reactions and catalysis.
N-Allyl-p-toluenesulfonamide Allyl (-CH₂CH=CH₂) Higher solubility in polar solvents; participates in allylation and cycloaddition reactions.
N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide 2-Iodoethyl (-CH₂CH₂I), methyl Enhanced electrophilicity; used in halogenation and cross-coupling reactions.
N-[4-(Phenylseleno)butyl]-p-toluenesulfonamide Phenylselenobutyl (-(CH₂)₄SePh) Unique selenium-mediated redox activity; potential in photodynamic therapy.
N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide Bis(2-hydroxyethyl) High polarity; applications in polymer plasticizers and pharmaceutical intermediates.
N-Iodo-p-toluenesulfonamide (Iodamine-T) Iodo (-I) Oxidizing agent for diazo compound synthesis; used in one-pot hydrazone oxidation.
N-Tosylethylenediamine 2-Aminoethyl (-CH₂CH₂NH₂) Chelating ligand for metal complexes; precursor for bioactive molecule synthesis.

Physical and Spectral Properties

  • Solubility : Hydroxyethyl and morpholinyl substituents (e.g., N,N-Bis(2-hydroxyethyl)) increase water solubility, while aryl and bicyclic groups enhance lipophilicity .
  • NMR Complexity : N-(2-Butenyl) derivatives exhibit conformational isomerism, complicating spectral interpretation . Simpler derivatives (e.g., N-Allyl) show sharp, well-resolved peaks .

Q & A

Q. How can researchers optimize the synthesis of N-(2-Butenyl)-p-toluenesulfonamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate precursors (e.g., allenyl derivatives or silylated reagents) and reaction conditions. For instance, using morpholine as a nucleophile with N-allenyl-p-toluenesulfonamide precursors requires extended reaction times (72 hours) and flash chromatography (toluene/EtOAc 80:20) to isolate products, yielding ~29% . Alternative pathways, such as reactions with N-trimethylsilyl-p-toluenesulfonamide and diol derivatives, may offer higher yields under milder conditions . Adjusting stoichiometry (e.g., 1.2 equivalents of morpholine) and solvent polarity during purification can mitigate byproduct formation .

Q. What are the challenges in characterizing this compound using NMR spectroscopy?

  • Methodological Answer : Conformational equilibria in solution can lead to split or broadened peaks in NMR spectra. For example, slow interconversion between conformers in this compound derivatives complicates spectral interpretation . To resolve this, researchers can employ:
  • Variable-temperature (VT) NMR : Lower temperatures slow conformational exchange, sharpening peaks.
  • Computational modeling : Density Functional Theory (DFT) calculations predict dominant conformers for comparison with experimental data.
  • 2D NMR techniques : COSY or NOESY correlations help assign overlapping signals .

Q. What methodological approaches assess the toxicity profile of this compound in preclinical studies?

  • Methodological Answer : While direct toxicity data for this compound is limited, structurally related p-toluenesulfonamide derivatives show low acute toxicity in animal models (e.g., no adverse effects in rats at 150 mg/kg/day) . Recommended approaches include:
  • In vitro assays : HepG2 cell viability tests to screen for cytotoxicity.
  • Metabolic stability studies : Liver microsome assays to evaluate metabolic pathways.
  • Comparative toxicokinetics : Benchmarking against p-toluenesulfonamide’s established safety thresholds .

Advanced Research Questions

Q. How can researchers investigate reaction mechanisms in this compound derivative formation under catalytic conditions?

  • Methodological Answer : Mechanistic studies require a combination of kinetic analysis and stereochemical tracking. For example:
  • Asymmetric catalysis : Pd(II)-[SPRIX] catalysts enable enantioselective aminocarbonylation, forming chiral centers adjacent to the sulfonamide group. Monitoring reaction progress via HPLC or chiral GC helps quantify enantiomeric excess .
  • Radical pathways : Aminobromination with N-bromosuccinimide (NBS) proceeds via bromine radical intermediates. Electron paramagnetic resonance (EPR) spectroscopy or radical trapping agents (e.g., TEMPO) can validate radical mechanisms .

Q. What advanced analytical techniques resolve conformational equilibria in this compound derivatives?

  • Methodological Answer : Conformational dynamics can be dissected using:
  • Dynamic NMR (DNMR) : Line-shape analysis at varying temperatures determines activation energy barriers for conformational exchange.
  • Relaxation dispersion experiments : Measures exchange rates between conformers in the μs-ms timescale.
  • Molecular dynamics (MD) simulations : Trajectories predict dominant conformers and their populations in solution .

Q. How can enantioselectivity be enhanced in asymmetric catalytic applications of this compound derivatives?

  • Methodological Answer : Enantioselectivity is improved through:
  • Chiral ligand design : Bulky substituents on Pd(II) catalysts (e.g., SPRIX ligands) create steric environments favoring one enantiomer .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing stereochemical control.
  • Substrate engineering : Introducing electron-withdrawing groups (e.g., bromine) on the aromatic ring alters electronic interactions, improving catalyst-substrate alignment .

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